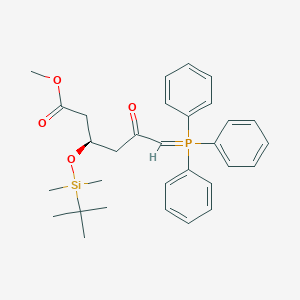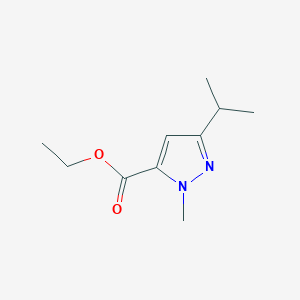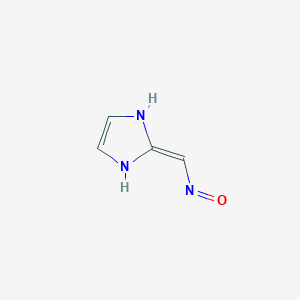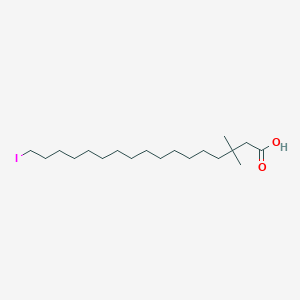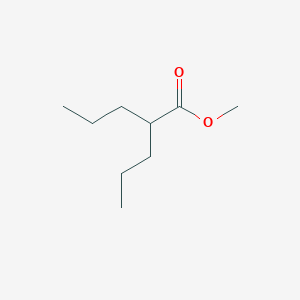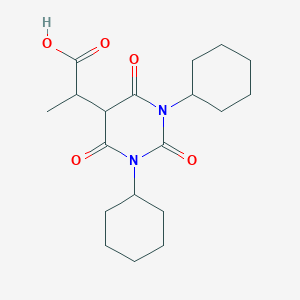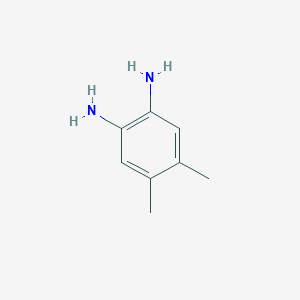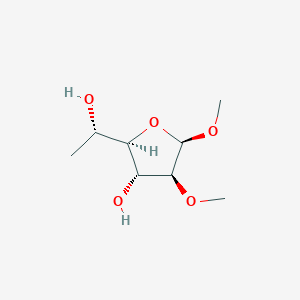
Methyl 2-O-methylfucofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-O-methylfucofuranoside is a monosaccharide compound that is widely used in scientific research. It is a derivative of fucose, which is a common component of glycoproteins and glycolipids in living organisms. Methyl 2-O-methylfucofuranoside has been studied extensively due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of Methyl 2-O-methylfucofuranoside is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes, such as fucosyltransferases, which are involved in the biosynthesis of glycoproteins and glycolipids. This inhibition leads to a decrease in the expression of certain cell surface proteins, which can have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Methyl 2-O-methylfucofuranoside has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. In addition, it has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-O-methylfucofuranoside in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
For research include the development of new synthesis methods and the study of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of Methyl 2-O-methylfucofuranoside can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of fucose with methanol in the presence of a catalyst, such as sulfuric acid. Enzymatic synthesis involves the use of enzymes, such as fucosidases, to catalyze the reaction between fucose and methanol. Enzymatic synthesis is preferred over chemical synthesis as it yields a higher purity product and is more environmentally friendly.
Applications De Recherche Scientifique
Methyl 2-O-methylfucofuranoside has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been studied for its potential use in treating diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
131065-17-3 |
|---|---|
Nom du produit |
Methyl 2-O-methylfucofuranoside |
Formule moléculaire |
C8H16O5 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[(1S)-1-hydroxyethyl]-4,5-dimethoxyoxolan-3-ol |
InChI |
InChI=1S/C8H16O5/c1-4(9)6-5(10)7(11-2)8(12-3)13-6/h4-10H,1-3H3/t4-,5+,6+,7-,8+/m0/s1 |
Clé InChI |
OEWMAKHFJDSHSN-FMGWEMOISA-N |
SMILES isomérique |
C[C@@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)OC)OC)O)O |
SMILES |
CC(C1C(C(C(O1)OC)OC)O)O |
SMILES canonique |
CC(C1C(C(C(O1)OC)OC)O)O |
Autres numéros CAS |
131065-17-3 |
Synonymes |
methyl 2-O-methyl-alpha-beta-L-fucofuranoside methyl 2-O-methylfucofuranoside methyl 2-O-methylfucofuranoside, beta-isomer MMFFS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




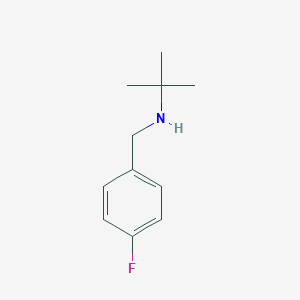
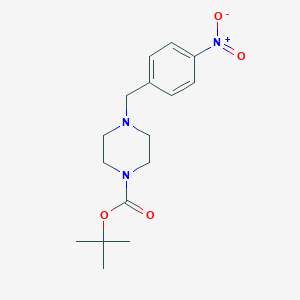
![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)
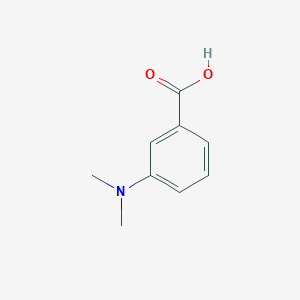
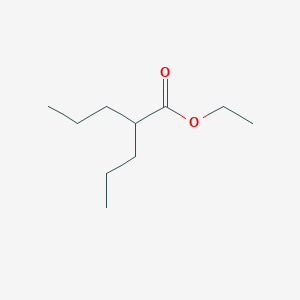
![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)
